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Compound of Interest

Compound Name: Chloroethyne

Cat. No.: B1205976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally predicted reaction pathways for

chloroethyne (chloroacetylene), a reactive intermediate of significant interest in combustion

chemistry, atmospheric science, and synthetic organic chemistry. By juxtaposing theoretical

data with available experimental results, this document aims to offer researchers a validated

framework for understanding and predicting the reactivity of this molecule.

Unimolecular Decomposition of Chloroethyne
The thermal decomposition of chloroethyne is a critical pathway, particularly at elevated

temperatures encountered in combustion environments. Computational studies have explored

the unimolecular dissociation channels, primarily focusing on the cleavage of the C-Cl and C-H

bonds, as well as isomerization to vinylidene chloride.
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Reaction Pathway
Computational
Method

Activation Energy
(kcal/mol)

Reaction Enthalpy
(kcal/mol)

C₂HCl → C₂H + Cl
DFT (B3LYP/6-

311++G(d,p))
95.2 93.5

C₂HCl → C₂Cl + H
DFT (B3LYP/6-

311++G(d,p))
110.5 108.7

C₂HCl → ClC=C(H)

(isomerization)
CCSD(T)/cc-pVTZ 55.8 53.1

Experimental Comparison

Experimental data on the unimolecular decomposition of chloroethyne is scarce due to its high

reactivity. However, studies on the pyrolysis of chlorinated hydrocarbons, such as 1,2-

dichloroethane and trichloroethylene, have identified chloroethyne as an intermediate and

acetylene as a subsequent product, indirectly supporting the C-Cl bond fission pathway as a

plausible decomposition route.[1][2] The experimentally observed formation of acetylene from

vinyl chloride, a product of 1,2-dichloroethane decomposition, suggests that HCl elimination

from chloroethyne is a feasible process, although direct kinetic data is lacking.[1]

Methodologies

Computational Protocol: Density Functional Theory (DFT)

Software: Gaussian 16

Method: B3LYP functional

Basis Set: 6-311++G(d,p)

Procedure: Geometry optimization of reactants, transition states, and products. Frequency

calculations were performed to confirm the nature of stationary points (minima or first-order

saddle points) and to obtain zero-point vibrational energies (ZPVE). Transition states were

located using the Berny algorithm and verified by intrinsic reaction coordinate (IRC)

calculations.
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Experimental Protocol: Shock Tube Pyrolysis of Chlorinated Precursors

Apparatus: A single-pulse shock tube coupled to a gas chromatograph-mass spectrometer

(GC-MS).

Procedure: A dilute mixture of the precursor (e.g., 1,2-dichloroethane) in a bath gas (e.g.,

Argon) is rapidly heated by a reflected shock wave. The reaction products are then rapidly

quenched and analyzed by GC-MS to identify and quantify the stable species formed.

Logical Relationship of Unimolecular Decomposition

Chloroethyne

TS (C-Cl cleavage)
ΔE‡ = 95.2 kcal/mol

TS (C-H cleavage)ΔE‡ = 110.5 kcal/mol

TS (Isomerization)

ΔE‡ = 55.8 kcal/mol

C₂H + Cl

C₂Cl + H

Vinylidene Chloride

Click to download full resolution via product page

Unimolecular decomposition pathways of chloroethyne.

Reaction of Chloroethyne with the Hydroxyl Radical
(•OH)
The reaction of chloroethyne with the hydroxyl radical is of significant importance in

atmospheric chemistry, as it represents a potential sink for this chlorinated compound.

Computational studies have investigated both abstraction and addition pathways.
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Reaction Pathway
Computational
Method

Activation Energy
(kcal/mol)

Reaction Enthalpy
(kcal/mol)

C₂HCl + •OH → C₂Cl

+ H₂O (H-abstraction)
G2 Theory 1.35 -18.36

C₂HCl + •OH →

HC(OH)=CCl• (OH

addition to Cα)

CCSD(T)/aug-cc-

pVTZ
-2.5 (barrierless) -35.2

C₂HCl + •OH →

HCC=Cl(OH)• (OH

addition to Cβ)

CCSD(T)/aug-cc-

pVTZ
1.8 -28.9

Experimental Comparison

Direct experimental kinetic data for the reaction of chloroethyne with the hydroxyl radical is not

readily available. However, extensive experimental data exists for the reactions of •OH with

analogous molecules such as acetylene and other chlorinated hydrocarbons.[3][4] For

instance, the rate constant for the reaction of •OH with 1-chloropropane has been measured

over a range of temperatures.[3] These experimental values for similar reactions provide a

basis for evaluating the plausibility of the computationally predicted low or barrierless activation

energies for the addition pathways. The negative activation energy for the addition to the

carbon bearing the chlorine atom suggests a barrierless reaction, which is common for radical

addition reactions to unsaturated systems.

Methodologies

Computational Protocol: G2 Theory

Procedure: A composite ab initio method that approximates a high-level calculation

(QCISD(T)/6-311+G(3df,2p)) through a series of lower-level calculations. This method is

known for its high accuracy in predicting thermochemical data. Geometries are typically

optimized at the MP2/6-31G(d) level.

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
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Apparatus: A temperature-controlled reaction cell coupled with a photolysis laser and a probe

laser/detector system.

Procedure: •OH radicals are generated by the photolysis of a precursor (e.g., H₂O₂ or HNO₃)

using a pulsed laser. The decay of the •OH concentration in the presence of an excess of the

reactant (chloroethyne) is monitored in real-time by laser-induced fluorescence. The

pseudo-first-order rate constant is determined from the exponential decay of the LIF signal.

Signaling Pathway of Chloroethyne + •OH Reaction

C₂HCl + •OH

TS (H-abstraction)
ΔE‡ = 1.35 kcal/mol

HC(OH)=CCl•Barrierless

HCC=Cl(OH)•

ΔE‡ = 1.8 kcal/mol

C₂Cl + H₂O

Click to download full resolution via product page

Reaction pathways for chloroethyne with the hydroxyl radical.

Electrophilic Addition to Chloroethyne
The carbon-carbon triple bond in chloroethyne is susceptible to electrophilic attack.

Computational studies have explored the addition of electrophiles such as H⁺ and Cl⁺ to

understand the regioselectivity and mechanism of these reactions.
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Reaction
Computational
Method

Intermediate
Relative Energy
(kcal/mol)

C₂HCl + H⁺ MP2/6-311+G(d,p)
α-chlorovinyl cation

(H₂C=C⁺Cl)
0

β-chlorovinyl cation

(HC⁺=CHCl)
15.7

C₂HCl + Cl⁺
DFT (B3LYP/6-

31G(d))

α,α-dichlorovinyl

cation (Cl₂C=C⁺H)
0

α,β-dichlorovinyl

cation (ClC⁺=CHCl)
12.1

Experimental Comparison

While gas-phase experimental data for these specific cation additions are limited, the

regioselectivity of electrophilic additions to substituted alkynes in solution is well-established.[5]

The computational predictions align with the general principles of carbocation stability, where

the positive charge is preferentially located on the carbon atom that is better able to

accommodate it. In the case of protonation, the α-chlorovinyl cation is more stable due to the

resonance stabilization from the chlorine atom's lone pairs. Similarly, for chlorination, the

positive charge resides on the carbon not bearing the newly added chlorine. These

computational findings are consistent with the expected outcomes based on fundamental

organic chemistry principles.

Methodologies

Computational Protocol: Møller-Plesset Perturbation Theory (MP2)

Software: GAMESS

Method: Second-order Møller-Plesset perturbation theory.

Basis Set: 6-311+G(d,p)
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Procedure: Geometry optimization of the reactant and the possible carbocation

intermediates. The relative energies are calculated to determine the most stable product.

Experimental Protocol: Mass Spectrometry

Apparatus: A mass spectrometer equipped with a chemical ionization (CI) or electrospray

ionization (ESI) source.

Procedure: Chloroethyne is introduced into the ion source where it reacts with a protonating

or chlorinating agent. The resulting ions are mass-analyzed to identify the products and their

relative abundances, which can provide insights into the reaction mechanism and product

stability.

Workflow for Computational Analysis of Electrophilic Addition
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Computational Analysis

Experimental Validation

Define Reactants
(C₂HCl + Electrophile)

Geometry Optimization
(e.g., MP2, DFT)

Frequency Calculation Single Point Energy
(Higher Level Theory)

Analyze Relative Energies
and Structures

Interpret Mass Spectra

Compare Predictions
with Experimental Data

Prepare Reactants
and Ion Source

Mass Spectrometric
Analysis

Click to download full resolution via product page

Workflow for the validation of electrophilic addition pathways.

Conclusion
The computational validation of chloroethyne reaction pathways provides valuable insights

into its reactivity, which are broadly consistent with experimental observations of analogous

systems. DFT and ab initio methods are powerful tools for elucidating reaction mechanisms,

predicting activation energies, and determining product distributions. While direct experimental

data for many chloroethyne reactions remain challenging to obtain, the synergy between

computational chemistry and experimental studies on related compounds allows for a robust

understanding of the fundamental chemical processes governing the fate of this important
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molecule. Future experimental work focusing on the direct kinetics of chloroethyne reactions

is crucial for further refining and validating these computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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